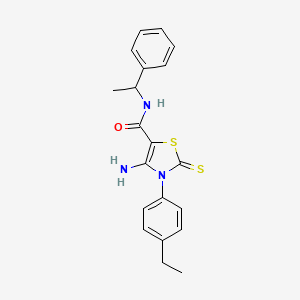![molecular formula C15H15Cl2N3O2S B12146946 2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide](/img/structure/B12146946.png)
2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes dichlorophenoxy and dimethylpyrimidinyl groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 4,6-dimethyl-2-mercaptopyrimidine.
Formation of Intermediate: The 2,4-dichlorophenol is reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Coupling Reaction: The intermediate is then coupled with 4,6-dimethyl-2-mercaptopyrimidine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a herbicide and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in plant growth regulation, leading to its herbicidal effects.
Pathways Involved: It interferes with the biosynthesis of essential amino acids in plants, leading to growth inhibition and eventual plant death.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy group.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another herbicide with similar structural features.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide is unique due to its combined dichlorophenoxy and dimethylpyrimidinyl groups, which confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C15H15Cl2N3O2S |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]acetamide |
InChI |
InChI=1S/C15H15Cl2N3O2S/c1-9-5-10(2)20-15(19-9)23-8-18-14(21)7-22-13-4-3-11(16)6-12(13)17/h3-6H,7-8H2,1-2H3,(H,18,21) |
InChI Key |
AWEIYMBUYKLVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![furan-2-yl{3-[2-(1H-indol-3-yl)ethyl]-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl}methanone](/img/structure/B12146869.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12146878.png)
![(5Z)-2-(4-tert-butylphenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12146883.png)
![9-Bromo-2-[4-(propan-2-yloxy)phenyl]-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12146887.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146892.png)
![2,2-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12146895.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B12146902.png)
![8-Methyl-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12146911.png)

![1-[3-(4-Acetamidobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B12146923.png)
![1-[3-(Dimethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12146927.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12146930.png)
![Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate](/img/structure/B12146936.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146953.png)
